Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate
Description
Properties
CAS No. |
87988-16-7 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 6-hydroxy-5-phenylquinoline-7-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)13-10-14-12(8-5-9-18-14)15(16(13)19)11-6-3-2-4-7-11/h2-10,19H,1H3 |
InChI Key |
ACPPQJHGUIBRGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=N2)C(=C1O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with β-ketoesters, followed by cyclization and functional group transformations. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol. The final esterification step involves the use of methanol and an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The hydroxyl group at position 6 undergoes selective oxidation under controlled conditions. For example:
-
Oxidation to a ketone : Reaction with pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxyl group to a ketone, forming methyl 6-oxo-5-phenylquinoline-7-carboxylate.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring’s pyridine moiety, yielding a tetrahydroquinoline derivative.
Research Insight : Oxidation products show enhanced electrophilicity, making them intermediates for nucleophilic additions (e.g., Grignard reactions). Reduced derivatives exhibit altered π-electron systems, influencing binding affinity in pharmacological studies .
Ester Hydrolysis and Functionalization
The methyl ester at position 7 is susceptible to hydrolysis:
-
Acidic Hydrolysis : Refluxing with HCl (6M) yields 6-hydroxy-5-phenylquinoline-7-carboxylic acid.
-
Basic Hydrolysis : NaOH (1M) under reflux produces the carboxylate salt, which can be reprotonated to the free acid.
Applications :
-
Hydrolysis to the carboxylic acid enables conjugation with amines or alcohols to form amides or esters.
-
The free acid serves as a precursor for metal-chelating agents, leveraging the hydroxyl and carboxylate groups .
Acetylation of the Hydroxyl Group
The hydroxyl group undergoes acetylation under mild conditions:
-
Reagents : Acetic anhydride (Ac₂O) and catalytic H₂SO₄ at 80°C .
-
Product : Methyl 6-acetoxy-5-phenylquinoline-7-carboxylate, with improved lipophilicity for membrane permeability studies .
Table 1: Acetylation Conditions and Outcomes
| Reagent System | Temperature | Time | Yield | Application |
|---|---|---|---|---|
| Ac₂O, H₂SO₄ (cat.) | 80°C | 4 hr | 85% | Prodrug synthesis |
| Ac₂O, Pyridine | RT | 12 hr | 72% | Protecting group strategy |
Alkylation and Aralkylation
The hydroxyl group participates in nucleophilic alkylation:
-
Methylation : Treatment with methyl iodide (CH₃I) and K₂CO₃ in acetone yields methyl 6-methoxy-5-phenylquinoline-7-carboxylate .
-
Benzylation : Benzyl bromide (PhCH₂Br) with NaH in DMF introduces a benzyl ether group .
Key Finding : Alkylation at position 6 improves metabolic stability in vivo, as demonstrated in MRP2 inhibition studies .
Coupling Reactions
The aromatic ring facilitates cross-coupling:
-
Suzuki-Miyaura Coupling : Reacting with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at position 5.
-
Buchwald-Hartwig Amination : Forms C–N bonds with amines, enabling diversity in pharmacophore design.
Table 2: Catalytic Coupling Reactions
| Reaction Type | Catalyst | Substrate | Product Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Anticancer analogs |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Primary amine | MRP2 inhibitors |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives. These products are explored as rigid scaffolds for enzyme inhibition.
Scientific Research Applications
Pharmacological Applications
Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate exhibits a range of biological activities that make it relevant in pharmacology:
-
Anticancer Activity :
- Quinoline derivatives have been extensively studied for their anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including lung carcinoma (A-549) and cervical carcinoma (HeLa) . The compound's ability to inhibit cancer cell proliferation is attributed to its interaction with cellular pathways involved in tumor growth.
-
Antimicrobial Activity :
- Compounds related to this compound have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . Studies have indicated that structural modifications can enhance antibacterial potency, making these compounds promising candidates for treating infectious diseases.
- Enzyme Inhibition :
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the quinoline ring. These synthetic methodologies are crucial for developing novel derivatives with enhanced biological activities .
Table 1: Comparison of Biological Activities of Quinoline Derivatives
Material Science Applications
Beyond pharmacology, this compound has potential applications in material sciences:
- Organic Light Emitting Diodes (OLEDs) :
- Fluorescent Chemosensors :
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of several quinoline derivatives against human cancer cell lines using the MTT assay. This compound showed significant inhibition of cell proliferation at concentrations lower than those toxic to normal cells, suggesting a favorable therapeutic index .
Case Study 2: Antimicrobial Testing
In another investigation, a series of synthesized quinoline derivatives were tested for antibacterial activity using the agar diffusion method. This compound exhibited notable activity against resistant strains of Staphylococcus aureus, indicating its potential as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the quinoline core can intercalate with DNA, potentially affecting gene expression and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The hydroxyl and phenyl groups in Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate distinguish it from simpler carboxylate derivatives like Methyl quinoline-7-carboxylate.
- Electronic Effects: The electron-withdrawing carboxylate group at position 7 stabilizes the quinoline ring, while the hydroxyl group at position 6 introduces polarity, contrasting with halogenated derivatives (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate), where halogens increase electrophilicity .
- Similarity Scores : Compounds with carboxylate groups at adjacent positions (e.g., positions 5, 6, or 7) exhibit high similarity scores (0.76–0.81), suggesting comparable synthetic routes and reactivity profiles .
Physicochemical Properties
- Solubility: The hydroxyl group improves aqueous solubility compared to non-hydroxylated analogues like Methyl quinoline-7-carboxylate.
- Thermal Stability: Halogenated derivatives (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) exhibit higher boiling points (384.5°C) due to increased molecular weight and halogen-induced intermolecular forces .
- LogP: this compound likely has a lower LogP than Methyl 8-methylquinoline-7-carboxylate due to the polar hydroxyl group, reducing membrane permeability but enhancing solubility in polar solvents .
Biological Activity
Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer effects, alongside relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 279.295 g/mol. The compound features a bicyclic structure with a fused benzene and pyridine ring, which contributes to its biological activity due to the presence of hydroxyl and carboxylate functional groups.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating its potential as a broad-spectrum antimicrobial agent .
Antiviral Effects
In addition to its antibacterial properties, derivatives of this compound have shown antiviral activity. Some studies highlight its effectiveness against viral infections, although specific data on the compound itself is limited compared to related quinoline derivatives.
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including multidrug-resistant gastric carcinoma cells. The results indicated that certain analogs exhibited low to moderate toxicity while effectively inhibiting cell growth. Docking studies further elucidated the interaction mechanisms with specific cellular targets, enhancing understanding of its anticancer potential .
Table 2: Anticancer Activity Overview
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | EPG85-257RDB (P-gp positive) | Data Pending |
| EPG85-257P (P-gp negative) | Data Pending |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, contributing to its anticancer effects.
- Interference with Drug Resistance : By interacting with P-glycoprotein (P-gp), it may reduce drug efflux in resistant cancer cells, enhancing the efficacy of other chemotherapeutic agents .
- Antioxidant Properties : Some studies suggest that quinoline derivatives possess antioxidant activity, which may play a role in their overall biological efficacy.
Q & A
Q. What protocols validate the compound’s stability under biological assay conditions?
- Methodological Answer : Incubate in simulated physiological buffers (e.g., PBS, DMEM) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify metabolites. Use negative controls (e.g., protease inhibitors) to rule out enzymatic interference .
Data Analysis and Reporting
- Crystallographic Data : Report CIF files with SHELXL-refined parameters, including R1, wR2, and goodness-of-fit (GOF) values. Annotate hydrogen bonds in tables with D–H···A distances and angles .
- Spectroscopic Data : Tabulate NMR shifts, IR peaks, and MS fragments with reference to internal standards (e.g., TMS for NMR) .
- Computational Data : Include Cartesian coordinates and thermodynamic parameters (ΔG, ΔH) from DFT outputs. Compare experimental vs. calculated UV-Vis spectra in graphical overlays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
